3-(2-Chloro-5-methylphenoxy)propan-1-amine
Description
3-(2-Chloro-5-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenoxypropanamine, characterized by the presence of a chloro and methyl group on the phenyl ring
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-(2-chloro-5-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
QIVCBBKZRBWOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methylphenoxy)propan-1-amine typically involves the reaction of 2-chloro-5-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom on the propyl chain, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloro-5-methylphenoxy)propan-1-amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The chloro group can be reduced to form the corresponding methylphenoxypropanamine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methylphenoxypropanamine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-(2-Chloro-5-methylphenoxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and coatings due to its ability to impart specific properties, such as thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methylphenoxy)propan-1-amine
- 3-(2-Chloro-6-methylphenoxy)propan-1-amine
- 3-(2-Chloro-3-methylphenoxy)propan-1-amine
Uniqueness
3-(2-Chloro-5-methylphenoxy)propan-1-amine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The presence of the chloro group at the 2-position and the methyl group at the 5-position can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects.
Biological Activity
3-(2-Chloro-5-methylphenoxy)propan-1-amine is an organic compound classified as a phenoxyalkylamine. Its unique structure, featuring a chloro-substituted phenoxy group linked to a propan-1-amine backbone, suggests potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular structure of 3-(2-Chloro-5-methylphenoxy)propan-1-amine can be represented as follows:
This compound's phenoxy group enhances its ability to bind to hydrophobic sites in biological systems, while the amine group allows for the formation of hydrogen bonds and ionic interactions. These features may modulate the activity of various biological targets, including receptors and enzymes.
Initial studies indicate that 3-(2-Chloro-5-methylphenoxy)propan-1-amine may interact with neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it could influence mood and behavior. The specific mechanisms are still under investigation, but potential interactions with serotonin or dopamine receptors have been hypothesized based on its chemical properties .
Biological Activity and Pharmacological Studies
Research on the biological activity of 3-(2-Chloro-5-methylphenoxy)propan-1-amine has revealed several pharmacological properties:
- Antidepressant-like Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
- Neurotransmitter Interaction : It is hypothesized that the compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(2-Chloro-5-methylphenoxy)propan-1-amine, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenoxy)propan-1-amine | Similar phenoxy group | Different receptor affinity profiles |
| 3-(2-Methylphenoxy)propan-1-amine | Methyl substitution instead of chloro | Potentially different biological activities |
| 4-(Chlorophenyl)propan-1-amine | Lacks phenoxy oxygen linkage | Simpler structure may limit binding interactions |
| 3-(2-Chloroethoxy)propan-1-amine | Ethoxy group instead of phenoxy | May exhibit different solubility properties |
This comparison highlights the distinctive nature of 3-(2-Chloro-5-methylphenoxy)propan-1-amine due to its specific chloro-substituted phenoxy structure, which can influence its reactivity and biological interactions differently compared to others.
Case Studies and Research Findings
Several case studies have documented the effects of related compounds in various biological contexts. For instance:
- Antimalarial Activity : Compounds similar to 3-(2-Chloro-5-methylphenoxy)propan-1-amine have been evaluated for their antimalarial properties. A study identified a related triazine derivative that exhibited potent activity against drug-resistant strains of Plasmodium falciparum (IC50 = 2.66 nM), indicating that structural modifications can significantly enhance biological efficacy .
- PD-L1 Inhibition : Research into small molecule inhibitors for PD-L1 has revealed compounds that interact with similar hydrophobic channels as those predicted for 3-(2-Chloro-5-methylphenoxy)propan-1-amine. These findings suggest potential immunomodulatory roles for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
